molecular formula C8H12O4 B1239364 2-Octenedioic acid CAS No. 5698-50-0

2-Octenedioic acid

Cat. No.: B1239364
CAS No.: 5698-50-0
M. Wt: 172.18 g/mol
InChI Key: BNTPVRGYUHJFHN-HYXAFXHYSA-N
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Description

2-Octenedioic acid, also known as 2-octenedioate, is an organic compound that belongs to the class of medium-chain fatty acids. These fatty acids have an aliphatic tail containing between 4 and 12 carbon atoms. The compound is characterized by the presence of a double bond between the second and third carbon atoms in the chain, making it an unsaturated fatty acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Octenedioic acid can be synthesized through various methods. One common method involves the oxidation of 2-octene using potassium permanganate (KMnO₄) or ozone (O₃) followed by hydrolysis. The reaction conditions typically include a controlled temperature and pH to ensure the selective oxidation of the double bond.

Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic oxidation of 2-octene using metal catalysts such as palladium or platinum. The process involves the use of an oxidizing agent like oxygen or hydrogen peroxide (H₂O₂) under high pressure and temperature conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Octenedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form octanedioic acid using strong oxidizing agents like potassium permanganate or chromium trioxide (CrO₃).

    Reduction: Reduction of this compound can be achieved using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), resulting in the formation of octanedioic acid.

    Substitution: The carboxylic acid groups in this compound can undergo nucleophilic substitution reactions with alcohols or amines to form esters or amides, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), ozone (O₃), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Alcohols, amines, acid catalysts

Major Products Formed:

    Oxidation: Octanedioic acid

    Reduction: Octanedioic acid

    Substitution: Esters, amides

Scientific Research Applications

2-Octenedioic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-octenedioic acid involves its interaction with specific molecular targets and pathways. As a fatty acid, it can be metabolized by enzymes such as acyl-CoA dehydrogenase, leading to the formation of acetyl-CoA, which enters the citric acid cycle. The compound’s unsaturated nature allows it to participate in various biochemical reactions, including the modulation of lipid metabolism and signaling pathways .

Comparison with Similar Compounds

    Octanedioic acid: A saturated fatty acid with similar chain length but without the double bond.

    Hexanedioic acid: A shorter-chain dicarboxylic acid with six carbon atoms.

    Decanedioic acid: A longer-chain dicarboxylic acid with ten carbon atoms.

Uniqueness: 2-Octenedioic acid is unique due to its unsaturated nature, which imparts distinct chemical reactivity and biological properties compared to its saturated counterparts. The presence of the double bond allows for additional chemical modifications and interactions, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

5698-50-0

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

(Z)-oct-2-enedioic acid

InChI

InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6-8(11)12/h3,5H,1-2,4,6H2,(H,9,10)(H,11,12)/b5-3-

InChI Key

BNTPVRGYUHJFHN-HYXAFXHYSA-N

SMILES

C(CCC(=O)O)CC=CC(=O)O

Isomeric SMILES

C(CCC(=O)O)C/C=C\C(=O)O

Canonical SMILES

C(CCC(=O)O)CC=CC(=O)O

Key on ui other cas no.

5698-50-0

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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